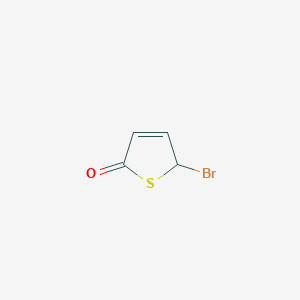
5-Bromothiophen-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothiophen-2(5H)-one is an organobromine compound that features a bromine atom attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophen-2(5H)-one typically involves the bromination of 2(5H)-thiophenone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale bromination reactors with precise control over temperature, reaction time, and bromine concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothiophen-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in 2(5H)-thiophenone can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-substituted thiophenones.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-Bromothiophen-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromothiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or activator in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chlorothiophene: Another brominated thiophene with a chlorine atom, used in similar applications.
2-Bromo-5-methylthiophene: A methyl-substituted bromothiophene with different reactivity and applications.
5-Bromo-2-iodothiophene: Contains both bromine and iodine, offering unique reactivity for cross-coupling reactions.
Uniqueness
5-Bromothiophen-2(5H)-one is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
17019-33-9 |
|---|---|
Molekularformel |
C4H3BrOS |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
InChI-Schlüssel |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
Kanonische SMILES |
C1=CC(=O)SC1Br |
Synonyme |
5-Bromothiophen-2(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















